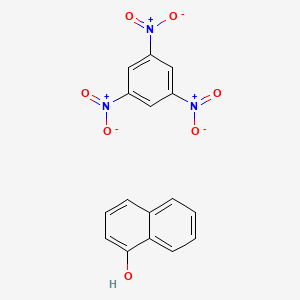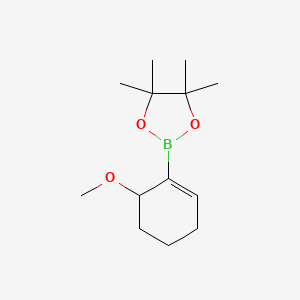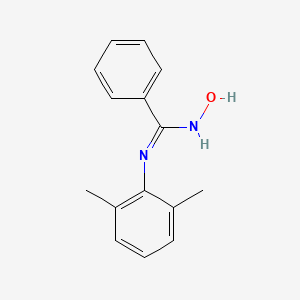
n'-(2,6-Dimethylphenyl)-n-hydroxybenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n’-(2,6-Dimethylphenyl)-n-hydroxybenzenecarboximidamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group substituted with two methyl groups at the 2 and 6 positions, and a hydroxybenzenecarboximidamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n’-(2,6-Dimethylphenyl)-n-hydroxybenzenecarboximidamide typically involves the reaction of 2,6-dimethylaniline with appropriate reagents to introduce the hydroxybenzenecarboximidamide group. One common method involves the use of 2-chloroacetyl chloride and 2,6-dimethylaniline, followed by further reactions to introduce the hydroxy group . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
n’-(2,6-Dimethylphenyl)-n-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .
科学的研究の応用
n’-(2,6-Dimethylphenyl)-n-hydroxybenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of n’-(2,6-Dimethylphenyl)-n-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide
- N-(2,6-Dimethylphenyl)-2-(ethylamino)acetamide Hydrochloride
- 2-Chloro-2’,6’-dimethylacetanilide
Uniqueness
n’-(2,6-Dimethylphenyl)-n-hydroxybenzenecarboximidamide is unique due to its specific substitution pattern and the presence of the hydroxybenzenecarboximidamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
59387-71-2 |
|---|---|
分子式 |
C15H16N2O |
分子量 |
240.30 g/mol |
IUPAC名 |
N'-(2,6-dimethylphenyl)-N-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C15H16N2O/c1-11-7-6-8-12(2)14(11)16-15(17-18)13-9-4-3-5-10-13/h3-10,18H,1-2H3,(H,16,17) |
InChIキー |
WCGASELDGXHISE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)N=C(C2=CC=CC=C2)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


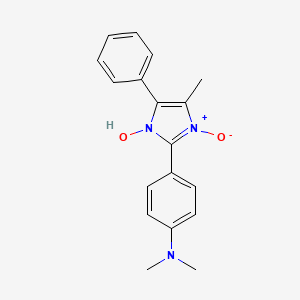
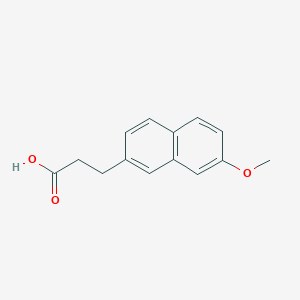
![2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide](/img/structure/B13998272.png)
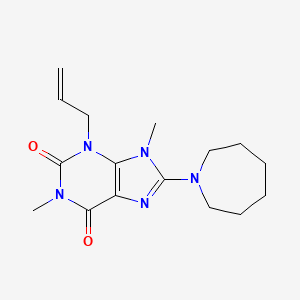
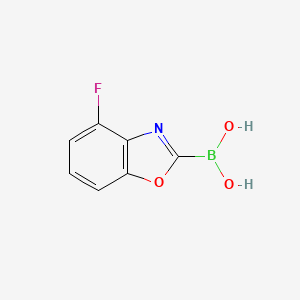
![Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13998284.png)
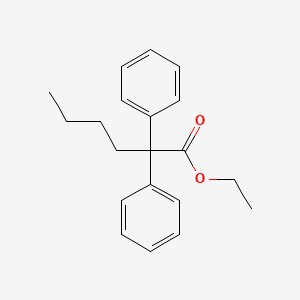
![Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B13998289.png)
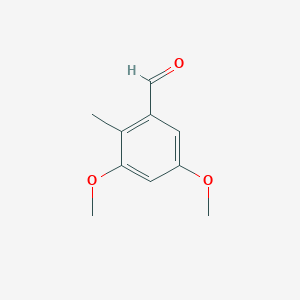
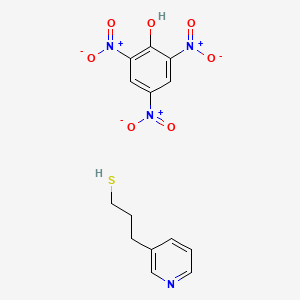
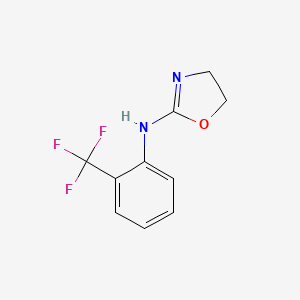
![Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-](/img/structure/B13998306.png)
